2-Fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid 2-Fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1261916-09-9
VCID: VC11775472
InChI: InChI=1S/C17H16FNO4S/c18-16-11-13(17(20)21)6-7-15(16)12-4-3-5-14(10-12)24(22,23)19-8-1-2-9-19/h3-7,10-11H,1-2,8-9H2,(H,20,21)
SMILES: C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=C(C=C(C=C3)C(=O)O)F
Molecular Formula: C17H16FNO4S
Molecular Weight: 349.4 g/mol

2-Fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid

CAS No.: 1261916-09-9

Cat. No.: VC11775472

Molecular Formula: C17H16FNO4S

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid - 1261916-09-9

Specification

CAS No. 1261916-09-9
Molecular Formula C17H16FNO4S
Molecular Weight 349.4 g/mol
IUPAC Name 3-fluoro-4-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid
Standard InChI InChI=1S/C17H16FNO4S/c18-16-11-13(17(20)21)6-7-15(16)12-4-3-5-14(10-12)24(22,23)19-8-1-2-9-19/h3-7,10-11H,1-2,8-9H2,(H,20,21)
Standard InChI Key WCZIZTXXHJDSDZ-UHFFFAOYSA-N
SMILES C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=C(C=C(C=C3)C(=O)O)F
Canonical SMILES C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=C(C=C(C=C3)C(=O)O)F

Introduction

2-Fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid is a complex organic compound with a unique structural arrangement. It features a biphenyl core, a fluorine atom, a pyrrolidine ring, and a sulfonyl group, making it of significant interest in medicinal chemistry and materials science. The presence of the fluorine atom enhances its chemical properties, potentially improving its biological activity and stability.

Synthesis and Chemical Reactivity

The synthesis of 2-Fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid involves several key steps that require optimization to enhance yield and purity. The compound can undergo various chemical reactions, typically facilitated under controlled conditions using appropriate reagents and solvents.

Reaction TypeDescriptionConditions
HydrolysisBreakdown of esters to carboxylic acidsBasic conditions
CondensationFormation of new bonds with loss of small moleculesAcidic or basic conditions
SubstitutionReplacement of functional groupsVarious conditions depending on the reagent

Biological Activities and Applications

Research indicates that 2-Fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid exhibits notable biological activities, making it a candidate for drug development. It may interact with specific enzymes or receptors, leading to inhibition or modulation of biological pathways.

Biological ActivityPotential Application
Enzyme InhibitionTherapeutic agent
Receptor ModulationDrug development
Cellular InteractionMaterials science

Comparison with Similar Compounds

The uniqueness of 2-Fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid lies in its specific arrangement of functional groups, which enhances its stability and reactivity compared to similar compounds like 3-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-ol.

CompoundMolecular FormulaMolecular WeightKey Features
2-Fluoro-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acidC17H16FNO4S349.37 g/molBiphenyl core, fluorine, pyrrolidine ring, sulfonyl group, carboxylic acid
3-Fluoro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-olC16H16FNO3S321.4 g/molBiphenyl core, fluorine, pyrrolidine ring, sulfonyl group, hydroxyl group

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